3-Bromo-2-chloro-6-methoxyquinoline
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Overview
Description
3-Bromo-2-chloro-6-methoxyquinoline: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H7BrClNO , is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring. It has a molecular weight of 272.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-methoxyquinoline typically involves the bromination and chlorination of 6-methoxyquinoline. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-6-methoxyquinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s derivatives are explored for their pharmacological activities, including anti-inflammatory, antimalarial, and analgesic effects. It is a valuable scaffold in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its derivatives are also employed in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Chloro-6-methoxyquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-4-chloro-6-methoxyquinoline: Has an additional chlorine atom at the 4-position, which may alter its chemical and biological properties.
Uniqueness: 3-Bromo-2-chloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7BrClNO |
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Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,1H3 |
InChI Key |
GNVZTDQOKUUTHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origin of Product |
United States |
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